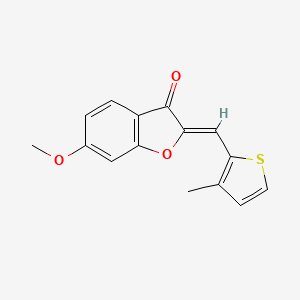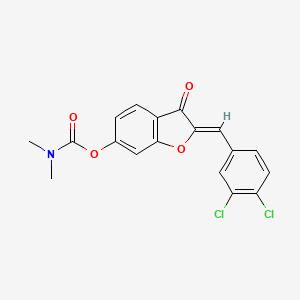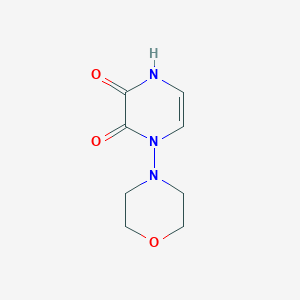
1-Morpholino-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholino-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that features a morpholine ring fused to a dihydropyrazine-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-1,4-dihydropyrazine-2,3-dione typically involves the reaction of morpholine with suitable pyrazine derivatives under controlled conditions. One common method includes the condensation of morpholine with 1,4-dihydropyrazine-2,3-dione in the presence of a catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts, such as selenium dioxide supported on hydroxyapatite, has been reported to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Morpholino-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-Morpholino-1,4-dihydropyrazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 1-Morpholino-1,4-dihydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the dihydropyrazine-dione core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,4-Dihydropyrazine-2,3-dione: Shares the pyrazine-dione core but lacks the morpholine ring.
1,4-Dihydropyridine: Another heterocyclic compound with similar redox properties but different structural features.
Uniqueness: 1-Morpholino-1,4-dihydropyrazine-2,3-dione is unique due to the presence of the morpholine ring, which enhances its solubility and reactivity compared to other pyrazine derivatives. This structural feature also allows for more diverse chemical modifications and applications .
Propiedades
IUPAC Name |
4-morpholin-4-yl-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-7-8(13)11(2-1-9-7)10-3-5-14-6-4-10/h1-2H,3-6H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJSPRMGNHKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
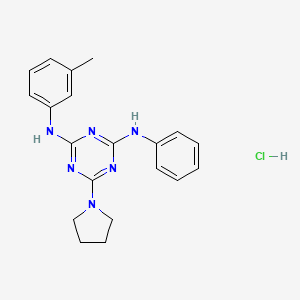
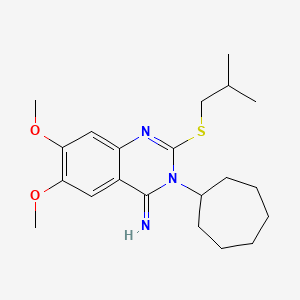

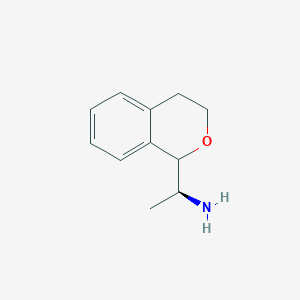
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2959007.png)
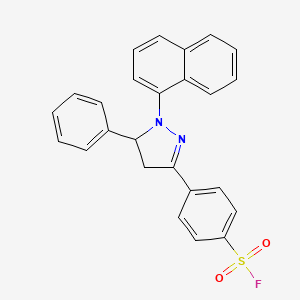
![N-(4-bromophenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2959010.png)
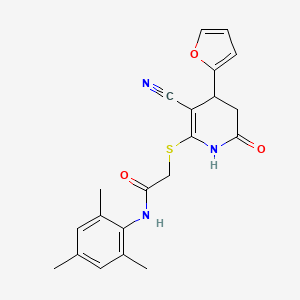
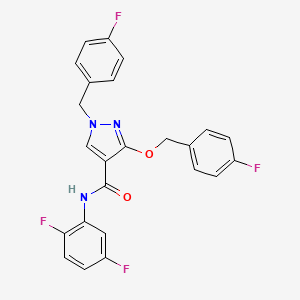
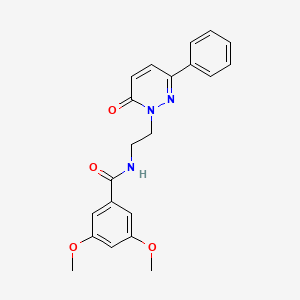
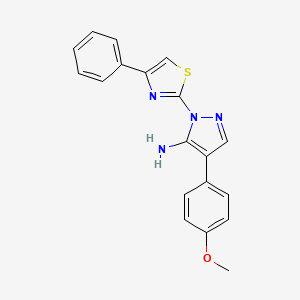
![5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2959021.png)
